molecular formula C9H9BrO3 B2722173 methyl 2-(2-bromo-5-hydroxyphenyl)acetate CAS No. 1069115-25-8

methyl 2-(2-bromo-5-hydroxyphenyl)acetate

Cat. No.: B2722173
CAS No.: 1069115-25-8
M. Wt: 245.072
InChI Key: FPINIQUTHBKAPZ-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated and Hydroxylated Phenylacetates

The strategic placement of halogen and hydroxyl groups on a phenylacetate (B1230308) framework imparts unique characteristics that are highly valued in synthetic and medicinal chemistry.

Halogenated Phenylacetates: The introduction of halogen atoms, such as bromine, chlorine, or fluorine, into organic molecules is a common strategy in drug design. semanticscholar.org Halogenation can significantly alter a compound's pharmacokinetic and pharmacodynamic profiles. researchgate.net Specifically, halogens can increase a molecule's lipophilicity, which may enhance its ability to cross biological membranes. mdpi.com Furthermore, halogen atoms can participate in "halogen bonding," a type of non-covalent interaction that can contribute to the binding affinity and selectivity of a drug for its target protein. semanticscholar.orgresearchgate.net This makes halogenated compounds, including phenylacetates, valuable precursors and pharmacophores in the development of new therapeutic agents. researchgate.net

Hydroxylated Phenylacetates: The hydroxyl (-OH) group, particularly when attached to a phenyl ring to form a phenolic structure, is a key functional group in a vast number of natural products and synthetic compounds. Phenolic compounds are crucial intermediates in organic synthesis, offering a reactive site for various chemical transformations. researchgate.netorganic-chemistry.org The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing solubility and binding interactions. In the context of phenylacetates, the hydroxyl group provides a handle for further functionalization, allowing for the construction of more complex molecular architectures. nih.gov Synthetic building blocks that contain hydroxylated chiral centers are significant targets for biocatalysis. nih.gov

Rationale for Academic Investigation of Methyl 2-(2-bromo-5-hydroxyphenyl)acetate

This compound is a molecule of interest primarily due to its status as a versatile chemical building block. Its structure combines the key features of a halogenated and a hydroxylated phenylacetate, making it a trifunctional reagent. The specific arrangement of the bromo, hydroxyl, and methyl acetate (B1210297) groups on the phenyl ring offers distinct reactive sites that can be addressed selectively under different chemical conditions.

The primary rationale for its investigation in an academic setting is its potential as a key intermediate in multi-step organic syntheses. Researchers can exploit the differential reactivity of the functional groups to construct complex target molecules, which may include novel pharmaceutical candidates or functional materials. The bromine atom can participate in cross-coupling reactions, the phenolic hydroxyl group can be alkylated or acylated, and the methyl ester can be hydrolyzed or aminated. This multifunctionality allows for divergent synthetic pathways, starting from a single, well-defined precursor.

Scope and Research Objectives

The investigation of this compound in a research context is typically focused on its application in synthetic organic chemistry. The principal objectives of such research would include:

Exploration of Synthetic Utility: To develop and optimize synthetic routes that utilize this compound as a starting material for the synthesis of more complex molecules, such as benzofuran derivatives or other heterocyclic systems. nih.gov

Methodology Development: To investigate the selective transformation of its functional groups. This involves studying reaction conditions that allow for the modification of one part of the molecule while leaving the others intact, which is a fundamental challenge in organic synthesis.

Synthesis of Target Molecules: To employ the compound in the total synthesis of natural products or in the creation of libraries of novel compounds for biological screening. Its unique substitution pattern can lead to the discovery of molecules with new or improved biological activities.

Below are the key chemical and physical properties of this compound.

PropertyValue
CAS Number 1069115-25-8
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
Appearance Not specified (typically solid)
Purity Often available at ≥98%

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-bromo-5-hydroxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-9(12)5-6-4-7(11)2-3-8(6)10/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPINIQUTHBKAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Methyl 2-(2-bromo-5-hydroxyphenyl)acetate

The traditional synthesis of this compound typically involves a multi-step process, beginning with a suitable hydroxyphenylacetic acid precursor, followed by bromination and esterification. The order and execution of these steps are critical to achieving the desired substitution pattern and high yields.

Bromination Reactions of Hydroxyphenylacetic Acid Precursors

The introduction of a bromine atom onto the phenyl ring of a hydroxyphenylacetic acid derivative is a key step that is governed by the directing effects of the existing substituents. The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the acetic acid moiety (-CH₂COOH) is a deactivating group.

A plausible precursor for achieving the desired 2-bromo-5-hydroxy substitution pattern is 3-hydroxyphenylacetic acid. In this molecule, the hydroxyl group at the C3 position directs electrophilic substitution to the C2, C4, and C6 positions. The C2 and C6 positions are ortho to the hydroxyl group, and the C4 position is para. Bromination at the C2 position is sterically less hindered compared to the C6 position, which is adjacent to the bulky acetic acid side chain. Therefore, electrophilic bromination of 3-hydroxyphenylacetic acid using a suitable brominating agent, such as N-Bromosuccinimide (NBS) or bromine in a polar solvent, would be expected to yield 2-bromo-5-hydroxyphenylacetic acid as a major product.

Another established, though less conventional, route involves the biological transformation of a pre-brominated precursor. Research has demonstrated the microbial hydroxylation of o-bromophenylacetic acid to produce 2-bromo-5-hydroxyphenylacetic acid. nih.gov This enzymatic process offers a high degree of regioselectivity that can be difficult to achieve through traditional chemical synthesis.

PrecursorReagent/MethodProductKey Consideration
3-Hydroxyphenylacetic acidElectrophilic Bromination (e.g., NBS, Br₂)2-bromo-5-hydroxyphenylacetic acidRegioselectivity guided by the directing effects of the hydroxyl and acetic acid groups.
o-Bromophenylacetic acidMicrobial hydroxylation2-bromo-5-hydroxyphenylacetic acidHigh regioselectivity through an enzymatic process. nih.gov

Esterification Techniques for Carboxylic Acid Derivatives

Once the precursor, 2-bromo-5-hydroxyphenylacetic acid, is obtained, the carboxylic acid functional group is converted to its methyl ester. The most common and well-established method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A nucleophilic attack by the methanol on the carbonyl carbon then occurs, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and the use of excess methanol helps to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com Alternative methods, such as reaction with diazomethane (B1218177) or using coupling agents, can also be employed but are often reserved for more sensitive substrates.

Multi-Step Synthetic Strategies and Intermediates

Combining the aforementioned steps, two primary multi-step synthetic strategies for this compound can be outlined.

Strategy 1: Chemical Synthesis Pathway

Starting Material: 3-Hydroxyphenylacetic acid.

Step 1: Regioselective Bromination. Treatment of 3-hydroxyphenylacetic acid with an electrophilic brominating agent to yield the key intermediate, 2-bromo-5-hydroxyphenylacetic acid.

Step 2: Esterification. Subjecting 2-bromo-5-hydroxyphenylacetic acid to Fischer-Speier esterification conditions with methanol and an acid catalyst to produce the final product, this compound.

Strategy 2: Chemoenzymatic Synthesis Pathway

Starting Material: o-Bromophenylacetic acid.

Step 1: Microbial Hydroxylation. Utilizing a specific microorganism to regioselectively hydroxylate o-bromophenylacetic acid at the C5 position to form the intermediate 2-bromo-5-hydroxyphenylacetic acid. nih.gov

Step 2: Esterification. Conversion of the resulting carboxylic acid to the methyl ester using standard esterification techniques as described above.

Both strategies converge on the crucial intermediate, 2-bromo-5-hydroxyphenylacetic acid, before the final esterification step. The choice of strategy may depend on factors such as the availability of starting materials, desired scale, and the feasibility of implementing a microbial transformation process.

Advanced Synthetic Approaches and Chemo-selectivity

Beyond the established pathways, advanced synthetic methodologies offer alternative and potentially more efficient or versatile routes to substituted phenols and their derivatives. These approaches often rely on transition-metal catalysis to achieve high chemo- and regioselectivity.

Palladium-Catalyzed C-H Activation in Related Phenol (B47542) Derivatives

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. nih.gov In the context of phenol derivatives, this strategy can be employed to introduce various substituents at specific positions. The regioselectivity is often controlled by a directing group, which coordinates to the palladium catalyst and delivers it to a proximal C-H bond. nih.gov

For instance, an efficient palladium(II)-catalyzed intermolecular direct ortho-alkenylation and acetoxylation of phenols has been developed, proceeding through a seven-membered cyclopalladated intermediate. nih.gov While not directly applied to the synthesis of the target molecule, this methodology illustrates the potential for regioselective functionalization of the phenol ring. A hypothetical application could involve using the hydroxyl group or a derivative thereof as a directing group to facilitate the introduction of a substituent at the ortho position of a suitably protected 5-hydroxyphenylacetate derivative. The development of directing groups that can enable para C-H functionalization of phenol derivatives has also been reported, further expanding the toolkit for selective synthesis. lookchem.com

Catalytic SystemTransformationRegioselectivityMechanistic Feature
Palladium(II)ortho-Alkenylation/AcetoxylationOrthoSeven-membered cyclopalladated intermediate. nih.gov
Palladium with silicon-containing biphenyl (B1667301) templatepara-C-H FunctionalizationParaTemplate-directed delivery of the catalyst. lookchem.com

Regioselective Functionalization Strategies

Achieving the desired 1,2,5-trisubstitution pattern on the benzene (B151609) ring requires a robust strategy for controlling regioselectivity. The principles of electrophilic aromatic substitution are fundamental to this challenge. The interplay between the activating, ortho-, para-directing hydroxyl group and the deactivating effect of the acetic acid side chain is a key consideration.

Advanced strategies for regioselective functionalization often involve the use of protecting groups or the installation of temporary directing groups to override the inherent reactivity patterns of the substrate. For example, the hydroxyl group could be protected with a bulky group to sterically hinder one of the ortho positions, thereby favoring substitution at the other.

Green Chemistry Principles in Synthesis Optimization

The synthesis of this compound and related phenolic esters can be optimized by incorporating green chemistry principles to enhance sustainability. Traditional esterification methods often rely on harsh conditions and hazardous reagents. Modern approaches, however, seek to minimize environmental impact through several key strategies.

One significant advancement is the adoption of solvent-free reaction conditions. By eliminating organic solvents, these methods reduce volatile organic compound (VOC) emissions and simplify product purification. For instance, the esterification of various substituted phenols has been successfully achieved using acetic anhydride (B1165640) at an optimized temperature of 120°C without the need for a solvent or catalyst. This approach circumvents the use of acidic or basic catalysts that are common in conventional methods.

The use of recyclable and environmentally benign catalysts is another cornerstone of green synthesis. Montmorillonite K10 clay, a reusable and non-toxic solid acid catalyst, has shown high efficiency in the synthesis of phenolic esters. Furthermore, metal-supported versions of this catalyst can be employed for the deprotection of these esters, with some catalysts being recyclable for multiple cycles without a significant loss in activity.

Employing safer and more sustainable reagents is also crucial. Isopropenyl acetate (B1210297) has emerged as a less toxic and more efficient acetylating agent compared to traditional reagents, producing only acetone (B3395972) as a byproduct. This highlights a trend towards replacing hazardous chemicals with greener alternatives. The principles of atom economy are also central, encouraging synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Table 1: Comparison of Traditional vs. Green Synthesis Methods for Phenolic Esters

FeatureTraditional MethodsGreen Chemistry Methods
Solvent Often uses hazardous organic solventsSolvent-free or uses green solvents (e.g., water, ethyl acetate)
Catalyst Strong acids or bases (often not recyclable)Recyclable solid acids (e.g., clays), biocatalysts
Reagents Can involve toxic and hazardous chemicalsUse of safer, bio-based, or less toxic reagents
Waste Can generate significant amounts of wasteAims for high atom economy and minimal waste
Energy May require high energy inputOptimization for lower energy consumption (e.g., microwave synthesis)

Derivatization and Analog Synthesis of this compound

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives and analogs. These modifications can be strategically performed at the ester moiety, the bromine position, the hydroxyl group, or through the introduction of new substituents onto the phenyl ring.

Structural Modification at the Ester Moiety

The ester group is a versatile functional handle for derivatization. One common transformation is hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(2-bromo-5-hydroxyphenyl)acetic acid. This reaction is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of water and an organic solvent, followed by acidification.

The resulting carboxylic acid can then serve as a precursor for the synthesis of other esters through Fischer esterification with various alcohols in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to an acid chloride, which is a more reactive intermediate for forming esters and amides. Transesterification of the methyl ester with a different alcohol under acidic or basic catalysis provides another route to modify the ester group.

Manipulation of the Bromine Position

The bromine atom on the phenyl ring is a key site for a variety of cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to introduce new alkyl, aryl, vinyl, or alkynyl groups at this position. For these reactions to be successful, the hydroxyl group may need to be protected, for example, as a methoxy (B1213986) or silyl (B83357) ether, to prevent interference with the catalyst.

Displacement of the bromine atom is also a possibility, although this is generally more challenging on an aromatic ring compared to an aliphatic carbon. Nucleophilic aromatic substitution could potentially be achieved with strong nucleophiles under forcing conditions.

Chemical Modifications of the Hydroxyl Group

The phenolic hydroxyl group is readily derivatized. A straightforward modification is its conversion to an ether through Williamson ether synthesis, reacting the phenoxide (formed by treatment with a base like sodium hydride or potassium carbonate) with an alkyl halide. For instance, methylation can be achieved using methyl iodide. unl.pt

The hydroxyl group can also be acylated to form an ester. This is typically done by reacting the phenol with an acyl chloride or an acid anhydride in the presence of a base such as pyridine (B92270) or triethylamine (B128534). This reaction can be used to introduce a wide variety of acyl groups. Furthermore, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups for nucleophilic substitution reactions.

Introduction of Novel Substituents and Scaffolds

Beyond modifying the existing functional groups, new substituents can be introduced onto the aromatic ring. Electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts acylation, could potentially add substituents to the ring, with the positions of substitution being directed by the existing bromo, hydroxyl, and acetate groups.

Furthermore, the core scaffold can be used in more complex synthetic strategies. For example, the molecule could be a building block in the synthesis of heterocyclic compounds. The phenolic hydroxyl group and the adjacent bromo-substituted carbon could participate in cyclization reactions to form benzofurans or other related structures.

Table 2: Potential Derivatization Reactions of this compound

Reaction SiteReaction TypeReagents and ConditionsPotential Product
Ester Moiety HydrolysisNaOH, H₂O/MeOH, then H⁺2-(2-bromo-5-hydroxyphenyl)acetic acid
TransesterificationR'OH, H⁺ or base catalyst2-(2-bromo-5-hydroxyphenyl)acetate (R' ester)
Bromine Position Suzuki CouplingArylboronic acid, Pd catalyst, base2-(2-aryl-5-hydroxyphenyl)acetate
Heck CouplingAlkene, Pd catalyst, base2-(2-alkenyl-5-hydroxyphenyl)acetate
Hydroxyl Group EtherificationAlkyl halide, base (e.g., K₂CO₃)Methyl 2-(2-bromo-5-alkoxyphenyl)acetate
AcylationAcyl chloride, base (e.g., pyridine)Methyl 2-(2-bromo-5-acyloxyphenyl)acetate
Aromatic Ring NitrationHNO₃, H₂SO₄Methyl 2-(2-bromo-5-hydroxy-nitro-phenyl)acetate

Chemical Reactivity and Reaction Mechanisms

The chemical reactivity of this compound is dictated by the interplay of its three principal functional groups: the methyl ester, the phenolic hydroxyl group, and the aryl bromide. Each of these groups exhibits characteristic reactivity that can be exploited in chemical transformations.

The ester group is susceptible to nucleophilic acyl substitution. The mechanism of base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) leaving group to form the carboxylate, which is subsequently protonated upon acidification. Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack by water.

The phenolic hydroxyl group imparts acidic properties to the molecule and can be deprotonated by a suitable base to form a phenoxide ion. This phenoxide is a potent nucleophile and can participate in O-alkylation and O-acylation reactions, as described in the derivatization section. The hydroxyl group also activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

The aryl bromide functionality is relatively unreactive towards nucleophilic substitution under standard conditions due to the strength of the C-Br bond and the electron-rich nature of the aromatic ring. However, as previously mentioned, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions. The mechanisms of these reactions are complex, typically involving a catalytic cycle of oxidative addition, transmetalation (for Suzuki coupling), and reductive elimination. For instance, in a Suzuki coupling, the palladium(0) catalyst first undergoes oxidative addition into the C-Br bond. This is followed by transmetalation with the boronic acid derivative, and the cycle is completed by reductive elimination to form the new C-C bond and regenerate the catalyst.

The interplay between these functional groups can also influence reactivity. For example, the electron-withdrawing nature of the bromine atom can affect the acidity of the phenolic proton. Conversely, the electron-donating hydroxyl group can influence the reactivity of the aryl bromide in cross-coupling reactions.

Nucleophilic Substitution Reactions Involving the Bromo Group

The bromo group attached to the aromatic ring of this compound is a key site for nucleophilic substitution reactions, a fundamental class of transformations in organic synthesis. While direct nucleophilic aromatic substitution (SNA) on aryl halides is generally challenging due to the high electron density of the aromatic ring, such reactions can be facilitated under specific conditions, particularly with the use of transition metal catalysts.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki, Stille, and Sonogashira couplings, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromo substituent. These reactions proceed through a catalytic cycle involving oxidative addition of the aryl bromide to a low-valent palladium complex, followed by transmetalation (for Suzuki, Stille) or reaction with a nucleophile (for Buchwald-Hartwig), and concluding with reductive elimination to yield the product and regenerate the catalyst.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions

Coupling Reaction Nucleophile/Reagent Product Type
Buchwald-Hartwig Amines (R-NH2) Aryl amines
Suzuki Boronic acids (R-B(OH)2) Biaryls
Stille Organostannanes (R-SnR'3) Aryl-substituted compounds
Sonogashira Terminal alkynes (R-C≡CH) Aryl alkynes

This table illustrates potential transformations and the classes of compounds that could be synthesized from this compound via palladium-catalyzed cross-coupling reactions.

The efficiency and outcome of these reactions are highly dependent on the choice of catalyst (specifically the palladium precursor and the ancillary ligand), the base, the solvent, and the reaction temperature. The electronic nature of the other substituents on the aromatic ring also plays a crucial role. In the case of this compound, the electron-donating hydroxyl group and the electron-withdrawing methyl acetate group can influence the reactivity of the C-Br bond.

Esterification and Transesterification Reactions of the Hydroxyl Group

The phenolic hydroxyl group in this compound is amenable to esterification and transesterification reactions, providing a straightforward route to modify this functional group and alter the compound's properties.

Esterification typically involves the reaction of the hydroxyl group with a carboxylic acid or its derivative, such as an acid chloride or anhydride. When reacting with a carboxylic acid, an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is often employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the phenolic oxygen. This process is known as Fischer-Speier esterification and is a reversible reaction. To drive the equilibrium towards the product, it is common to use an excess of one of the reactants or to remove the water formed during the reaction.

Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) provides a more facile and often irreversible pathway to the corresponding ester. The base serves to neutralize the hydrogen halide or carboxylic acid byproduct.

Transesterification , the conversion of one ester to another, can also be applied to the hydroxyl group, though it more commonly refers to the transformation of the existing methyl ester. However, in the context of the hydroxyl group, it can be conceptualized as a reaction with an ester in the presence of a catalyst to form a new ether-ester linkage, although this is less common than direct esterification.

Table 2: Representative Esterification Reactions

Acylating Agent Catalyst/Base Product
Acetic anhydride Pyridine methyl 2-(2-bromo-5-acetoxyphenyl)acetate
Benzoyl chloride Triethylamine methyl 2-(5-(benzoyloxy)-2-bromophenyl)acetate

This table provides examples of potential esterification reactions that can be performed on the hydroxyl group of the title compound.

Reduction Pathways and Products

The functional groups within this compound—the methyl ester and the bromo group—can be targeted for reduction using various reagents and conditions, leading to different products.

Reduction of the Ester Group: The methyl ester can be reduced to a primary alcohol. Common reducing agents for this transformation include strong hydride reagents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. This reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by elimination of the methoxide leaving group and a second hydride attack on the resulting aldehyde intermediate. Subsequent acidic workup protonates the resulting alkoxide to yield the primary alcohol, 2-(2-bromo-5-hydroxyphenyl)ethanol.

A milder reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is generally not reactive enough to reduce esters but can reduce aldehydes and ketones. Therefore, selective reduction of other carbonyl groups in the presence of the ester is possible.

Reduction of the Bromo Group: The carbon-bromine bond can be cleaved through various reductive methods. Catalytic hydrogenation is a common method for dehalogenation. This typically involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), and a base like sodium acetate or triethylamine to neutralize the HBr byproduct. This process would yield methyl 2-(5-hydroxyphenyl)acetate.

Alternatively, radical-mediated reductions using reagents like tributyltin hydride (Bu₃SnH) with a radical initiator such as azobisisobutyronitrile (AIBN) can also effect the removal of the bromine atom.

Simultaneous Reduction: The use of strong reducing agents under forcing conditions could potentially lead to the reduction of both the ester and the bromo group. For instance, treatment with an excess of LiAlH₄ followed by prolonged reaction times or elevated temperatures might lead to the formation of 2-(5-hydroxyphenyl)ethanol.

Table 3: Potential Reduction Products

Reducing Agent Functional Group Targeted Major Product
Lithium aluminum hydride (LiAlH₄) Ester 2-(2-bromo-5-hydroxyphenyl)ethanol
Hydrogen (H₂), Pd/C Bromo group methyl 2-(5-hydroxyphenyl)acetate

This table outlines the expected products from the reduction of this compound under different conditions.

Mechanisms of Aromatic Electrophilic Substitution

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a reaction class where an electrophile replaces a hydrogen atom on the aromatic ring. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the hydroxyl group (-OH), the bromo group (-Br), and the methyl acetate group (-CH₂COOCH₃).

The hydroxyl group is a strongly activating, ortho, para-directing group. Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density into the ring through resonance, stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. This stabilization is most effective when the electrophile attacks at the positions ortho and para to the hydroxyl group.

The bromo group is a deactivating, yet ortho, para-directing group. Its deactivating effect is due to its high electronegativity, which withdraws electron density from the ring inductively. However, the lone pairs on the bromine atom can participate in resonance, donating electron density to the ring and stabilizing the arenium ion when attack occurs at the ortho and para positions. The resonance effect, although weaker than for the hydroxyl group, is sufficient to direct the incoming electrophile to these positions over the meta position.

The methyl acetate group is a deactivating, meta-directing group. The electron-withdrawing nature of the carbonyl group deactivates the ring towards electrophilic attack by pulling electron density away from it. This deactivation is felt most strongly at the ortho and para positions due to resonance, making the meta position the least deactivated and therefore the most likely site of attack.

In this compound, the powerful activating and ortho, para-directing effect of the hydroxyl group at position 5 will dominate. The positions ortho to the hydroxyl group are positions 4 and 6. The position para to the hydroxyl group is position 2, which is already substituted with the bromo group. Therefore, incoming electrophiles are most likely to substitute at positions 4 and 6. Steric hindrance from the adjacent bromo group and the methyl acetate group might influence the ratio of substitution at these two positions.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Electrophilic Reaction Electrophile Predicted Major Product(s)
Nitration NO₂⁺ methyl 2-(2-bromo-5-hydroxy-4-nitrophenyl)acetate and/or methyl 2-(2-bromo-5-hydroxy-6-nitrophenyl)acetate
Halogenation Br⁺, Cl⁺ methyl 2-(2,4-dibromo-5-hydroxyphenyl)acetate and/or methyl 2-(2-bromo-6-chloro-5-hydroxyphenyl)acetate
Friedel-Crafts Acylation RCO⁺ methyl 2-(4-acyl-2-bromo-5-hydroxyphenyl)acetate and/or methyl 2-(6-acyl-2-bromo-5-hydroxyphenyl)acetate

This table summarizes the expected major products from various electrophilic aromatic substitution reactions on the title compound, based on the directing effects of the substituents.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Methodologies for SAR Elucidation

To systematically investigate the SAR of methyl 2-(2-bromo-5-hydroxyphenyl)acetate, a multi-pronged approach combining chemical synthesis, biological screening, and computational modeling would be employed.

Systematic Analog Synthesis and Library Generation

The foundation of any SAR study lies in the synthesis of a diverse set of chemical analogs. For this compound, this would involve the systematic modification of its core structure. A focused library of derivatives would be generated to probe the importance of each component of the molecule. Key modifications would include:

Alterations to the Phenyl Ring: Introduction of different substituents, varying their electronic properties (electron-donating vs. electron-withdrawing) and size.

Modification of the Acetate (B1210297) Moiety: Ester-to-amide transformations, chain extension or branching of the acetate group.

Positional Isomerism: Synthesis of isomers where the bromine and hydroxyl groups are located at different positions on the phenyl ring.

This systematic synthesis allows researchers to observe how subtle changes in the molecular architecture translate into changes in biological activity.

High-Throughput Screening in Mechanistic Assays (excluding clinical)

Once a library of analogs is synthesized, high-throughput screening (HTS) is utilized to rapidly assess their biological activity in relevant mechanistic assays. These assays are designed to measure the effect of the compounds on specific molecular targets, such as enzymes or receptors, in a non-clinical setting. For a compound like this compound, HTS could be employed to screen for activities such as:

Enzyme inhibition (e.g., against kinases, proteases, or phosphatases)

Receptor binding affinity

Modulation of protein-protein interactions

The data generated from HTS provides a preliminary but broad overview of the biological activities of the synthesized analogs, enabling the identification of "hit" compounds with desired effects.

In Silico Modeling for Predictive SAR

Computational, or in silico, modeling plays a pivotal role in modern SAR studies by providing predictive insights and rationalizing experimental observations. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are instrumental.

QSAR: This method establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing various physicochemical descriptors (e.g., lipophilicity, electronic properties, steric factors), a predictive model can be built to forecast the activity of novel, unsynthesized analogs.

Molecular Docking: This technique simulates the interaction between a small molecule and a macromolecular target (e.g., a protein). For this compound and its analogs, docking studies can predict the preferred binding orientation and affinity within the active site of a target protein, offering a molecular-level understanding of the observed biological activity.

These computational approaches help to prioritize the synthesis of the most promising compounds, thereby saving time and resources.

Influence of Structural Features on Biological Activity

The biological activity of this compound is dictated by the interplay of its constituent chemical moieties.

Role of the Bromine Moiety

The presence and position of the bromine atom on the phenyl ring are critical determinants of the compound's biological profile. Halogen atoms, like bromine, can influence a molecule's properties in several ways:

Lipophilicity: The bromine atom generally increases the lipophilicity (fat-solubility) of the molecule, which can affect its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Electronic Effects: As an electron-withdrawing group, bromine can alter the electron density of the aromatic ring, influencing its reactivity and interactions with biological targets.

Steric Hindrance: The size of the bromine atom can introduce steric bulk, which may either promote or hinder binding to a target, depending on the topography of the binding site.

The ortho-positioning of the bromine relative to the acetate side chain in this compound is particularly significant, as it can influence the conformation of the side chain and its presentation to a biological target.

Impact of the Hydroxyl Group Position and Reactivity

The phenolic hydroxyl group is another key functional group that profoundly impacts the biological activity of this compound.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with amino acid residues in the active sites of enzymes and receptors. The specific positioning of this group is vital for optimal binding.

Acidity and Reactivity: The phenolic hydroxyl group has acidic properties and can participate in various chemical reactions. Its reactivity can be modulated by the electronic effects of other substituents on the ring, such as the bromine atom.

Below is a hypothetical data table illustrating how SAR data for a series of analogs might be presented.

Compound IDR1R2R3R4Biological Activity (IC50, µM)
Target Compound BrHHOHValue
Analog 1HHHOHValue
Analog 2ClHHOHValue
Analog 3BrHHHValue
Analog 4BrHOHHValue
Analog 5BrOCH3HOHValue
Analog 6BrHHOCH3Value

Significance of the Acetate Ester Linkage

In the broader context of medicinal chemistry, the acetate ester linkage can influence a molecule's pharmacokinetic properties, such as its solubility, membrane permeability, and metabolic stability. Esters are often employed as prodrugs to enhance the bioavailability of a parent compound, which may be released upon enzymatic hydrolysis in the body. However, for this compound itself, there is no available research to substantiate the specific role or significance of its acetate ester linkage in any biological activity.

Rational Design of Derivatives for Targeted Biological Pathways

The rational design of derivatives is a cornerstone of modern drug discovery, involving the strategic modification of a lead compound to optimize its interaction with a biological target. This process is guided by principles of structure-based design, ligand-based design, and computational methods like pharmacophore modeling.

Structure-Based Design Principles

Structure-based drug design relies on the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that can bind to it with high affinity and selectivity. As there are no published studies identifying a specific biological target for this compound, the application of structure-based design principles to this compound has not been documented.

Ligand-Based Design Approaches

In the absence of a known target structure, ligand-based design approaches utilize the information from a set of molecules known to be active to develop a model that predicts the activity of new compounds. This requires a series of active analogues, which are not available for this compound in the current body of scientific literature.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used to screen large databases of virtual compounds to identify potential new active molecules. The development of a pharmacophore model is contingent on having a set of active compounds, which, as previously noted, is not the case for this compound.

Spectroscopic and Advanced Structural Characterization Beyond Basic Identification

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of methyl 2-(2-bromo-5-hydroxyphenyl)acetate, confirming the substitution pattern on the phenyl ring and the connectivity of the methyl acetate (B1210297) group. The resulting crystal structure would serve as the foundation for a detailed analysis of its solid-state conformation and intermolecular interactions.

Crystal Packing and Intermolecular Interactions

The manner in which molecules of this compound arrange themselves in a crystal lattice is dictated by a variety of intermolecular forces. Analysis of the crystal packing would likely reveal key interactions:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor. It would be expected to form prominent hydrogen bonds with either the carbonyl oxygen (C=O) or the ester oxygen (O-CH₃) of a neighboring molecule. This is a primary interaction that would likely govern the formation of chains or networks within the crystal.

Halogen Bonding: The bromine atom, with its electropositive region (σ-hole), could potentially act as a halogen bond donor, interacting with an electronegative atom like oxygen on an adjacent molecule.

These interactions collectively determine the density, stability, and macroscopic properties of the crystalline material.

Conformational Analysis in the Crystalline State

A key piece of information from an X-ray crystal structure is the molecule's conformation. For this compound, the most significant conformational feature would be the torsion angle between the phenyl ring and the acetate side chain. This angle would reveal the preferred orientation of the side chain relative to the aromatic ring in the solid state, which is influenced by minimizing steric hindrance and optimizing intermolecular packing forces.

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can have different physical properties. Given the presence of a flexible side chain and multiple sites for intermolecular interactions (hydrogen bonding, halogen bonding), it is conceivable that this compound could exhibit polymorphism under different crystallization conditions (e.g., different solvents, temperatures, or rates of cooling). However, no specific studies on the polymorphism of this compound have been reported.

Co-crystallization involves crystallizing a target molecule with a second, different molecule (a "coformer") to create a new crystalline phase with potentially improved properties. The phenolic hydroxyl group and the ester carbonyl group in this compound make it a suitable candidate for co-crystallization studies, particularly with coformers that are complementary hydrogen bond acceptors or donors. Such studies could be a strategy to modify the physicochemical properties of the compound, but no such research has been published to date.

Advanced NMR Spectroscopic Techniques

While standard one-dimensional (1D) ¹H and ¹³C NMR would provide basic characterization, advanced two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals, especially in a substituted aromatic system.

2D NMR for Complete Structural Assignment (e.g., COSY, HSQC, HMBC)

To definitively assign the structure of this compound, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds. For this molecule, COSY would show correlations between the protons on the aromatic ring, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal of the atom to which it is directly attached. This allows for the unambiguous assignment of the carbon atoms that have protons bonded to them (the aromatic CH groups, the CH₂ of the acetate side chain, and the CH₃ of the methyl ester).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over longer ranges (typically two or three bonds). This is crucial for establishing the connectivity of the entire molecule. For instance, the protons of the CH₂ group would show a correlation to the carbonyl carbon of the ester and to the carbons of the phenyl ring, confirming the attachment of the side chain.

A hypothetical table of expected key HMBC correlations is presented below to illustrate how the molecular structure would be confirmed.

Proton (¹H) SignalExpected Key HMBC Correlations to Carbons (¹³C)Structural Information Confirmed
Methylene (B1212753) Protons (-CH₂-)Carbonyl Carbon (C=O), Aromatic Carbons C1 & C2Confirms the -CH₂-C=O linkage and attachment to the phenyl ring at C2.
Methyl Protons (-OCH₃)Carbonyl Carbon (C=O)Confirms the methyl ester group.
Aromatic Proton (H6)Aromatic Carbons C2, C4, C5Confirms the position of H6 relative to the bromo and hydroxyl substituents.

Dynamic NMR for Conformational Exchange

Dynamic NMR (DNMR) is used to study processes that cause molecules to change their shape or conformation at a rate that is comparable to the NMR timescale. For this compound, a potential dynamic process is the rotation around the single bond connecting the phenyl ring to the acetate side chain (the C2-C(H₂) bond).

At low temperatures, this rotation might be slow enough that distinct conformations could be observed. As the temperature is raised, the rate of rotation would increase. If the energy barrier to rotation is in the right range, this could lead to broadening of the NMR signals for the atoms near the rotating bond, and eventually, coalescence into a single time-averaged signal at higher temperatures. A DNMR study would involve acquiring NMR spectra at various temperatures to determine the energy barrier for this rotation. However, no such dynamic NMR studies for this specific compound are available in the literature.

Mass Spectrometry for Mechanistic and Derivatization Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical tool in organic synthesis for the unambiguous confirmation of reaction products. fiveable.mechimia.ch Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to four or five decimal places. researchgate.net This high precision allows for the determination of a molecule's elemental composition from its exact mass, as every unique formula has a distinct theoretical mass. measurlabs.com

In the synthesis of this compound, HRMS would serve as a definitive method to confirm the identity of the final product. By comparing the experimentally measured exact mass of the molecular ion with the calculated theoretical mass, the elemental formula (C₉H₉BrO₃) can be verified with high confidence. This capability is crucial for distinguishing the target compound from potential isomers or byproducts that may have the same nominal mass but different elemental compositions. fiveable.me For instance, electrospray ionization (ESI) in positive ion mode would likely generate the protonated molecule, [M+H]⁺.

Calculated Exact Mass of C₉H₉⁷⁹BrO₃: 243.9757

Calculated Exact Mass of [C₉H₉⁷⁹BrO₃+H]⁺: 244.9835

The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two prominent molecular ion peaks separated by two m/z units (M and M+2), further confirming the presence of a single bromine atom in the structure. libretexts.org

The study of fragmentation pathways in mass spectrometry provides valuable structural information by revealing how a molecule breaks apart upon ionization. libretexts.org For this compound, the fragmentation pattern would be dictated by the presence of the ester, phenol (B47542), and bromo-aromatic moieties.

Under electron ionization (EI), a common fragmentation pathway for phenylacetate (B1230308) esters involves the cleavage of the benzylic C-C bond. chegg.commassbank.eu A primary fragmentation would likely be the formation of a stable bromohydroxy-substituted tropylium (B1234903) ion (m/z 185/187) through the loss of the carbomethoxy radical (•COOCH₃). Another significant fragmentation route for esters is the loss of the alkoxy group, in this case, a methoxy (B1213986) radical (•OCH₃), leading to an acylium ion (m/z 215/217). libretexts.org The presence of the bromine atom provides a distinct isotopic signature for all bromine-containing fragments. nih.govulethbridge.ca

Table 2: Plausible Mass Spectrometry Fragmentation Pathways for this compound

Proposed Fragment Ion (Structure)m/z (for ⁷⁹Br/⁸¹Br)Neutral LossFragmentation Pathway
[M]⁺• (Molecular Ion)244/246-Initial ionization.
[M - •OCH₃]⁺213/215•CH₃OAlpha-cleavage at the ester carbonyl.
[M - •CH₂COOCH₃]⁺185/187•CH₂COOCH₃Benzylic cleavage, forming a substituted benzyl (B1604629) or tropylium ion.
[M - •COOCH₃]⁺185/187•COOCH₃Cleavage of the ester group.
[M - Br]⁺165•BrLoss of the bromine radical.
[C₇H₇O]⁺107Br, CO, CH₂Further fragmentation of the aromatic ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying functional groups within a molecule. mdpi.com Each functional group absorbs IR radiation or scatters Raman light at characteristic frequencies corresponding to specific molecular vibrations (e.g., stretching, bending, twisting). wiley.com

For this compound, the IR and Raman spectra would exhibit distinct peaks corresponding to its key structural features. A broad absorption band in the IR spectrum around 3200-3500 cm⁻¹ would be characteristic of the O-H stretching vibration of the phenolic hydroxyl group, likely broadened due to hydrogen bonding. researchgate.net The strong C=O stretching vibration of the ester carbonyl group would appear in the 1730-1750 cm⁻¹ region. nih.gov

Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene and methyl groups would appear just below 3000 cm⁻¹. The C-O stretching vibrations for the ester and phenol groups would be found in the 1000-1300 cm⁻¹ region. The presence of the bromine substituent would give rise to a C-Br stretching vibration at lower wavenumbers, typically in the 500-650 cm⁻¹ range. acs.org Analysis of the aromatic C=C bending modes in the 1450-1600 cm⁻¹ region and the out-of-plane C-H bending modes below 900 cm⁻¹ can confirm the substitution pattern of the benzene (B151609) ring. acs.org

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity (IR)
Phenolic O-HStretching3200-3500Strong, Broad
Aromatic C-HStretching3000-3100Medium
Aliphatic C-H (-CH₂, -CH₃)Stretching2850-2980Medium
Ester C=OStretching1730-1750Strong
Aromatic C=CBending1450-1600Medium-Strong
Ester C-OStretching1150-1250Strong
Phenolic C-OStretching1200-1300Medium
Aromatic C-HOut-of-Plane Bending800-900Strong
Aromatic C-BrStretching500-650Medium-Strong

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting a wide range of molecular properties with a high degree of accuracy.

Geometry Optimization and Conformational Analysis (e.g., DFT Studies)

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For methyl 2-(2-bromo-5-hydroxyphenyl)acetate, DFT studies, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to achieve this. nih.gov

The process involves systematically adjusting the atomic coordinates to minimize the total electronic energy of the molecule. This reveals crucial information about bond lengths, bond angles, and dihedral angles.

Conformational analysis is also critical for a flexible molecule like this compound, which has several rotatable bonds, particularly around the acetate (B1210297) side chain. By systematically rotating these bonds and performing geometry optimization at each step, a potential energy surface can be mapped out. This allows for the identification of various low-energy conformers and the energy barriers between them, providing insight into the molecule's flexibility.

Illustrative Optimized Geometry Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Br1.905
C-O (hydroxyl)1.360
C=O (carbonyl)1.210
C-O (ester)1.355
O-C (methyl)1.440
C-C-O (ester)111.5
O=C-O (ester)124.0
C-O-C (ester)116.0
C-C-C-O (side chain)~180 (anti-periplanar)
C-C-O-H (hydroxyl)~0 (syn-periplanar)

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules, as specific computational studies on this compound are not publicly available.

Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

Understanding the electronic structure of this compound is key to predicting its reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity. For a molecule like this, the HOMO is likely to be localized on the electron-rich hydroxyphenyl ring, while the LUMO may be distributed over the acetate group and the aromatic ring.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov It uses a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). In this compound, the oxygen atoms of the hydroxyl and carbonyl groups would exhibit negative potential (typically colored red or yellow), while the hydrogen of the hydroxyl group would show a positive potential (colored blue). nih.gov

Illustrative Electronic Properties

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules, as specific computational studies on this compound are not publicly available.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic properties, which can be used to interpret and verify experimental data.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These predicted spectra are invaluable for assigning peaks in experimental NMR data.

IR (Infrared): The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption peaks in an IR spectrum. Characteristic peaks would be predicted for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and various C-H and C-C vibrations of the aromatic ring and acetate chain. researchgate.net

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions between molecular orbitals that give rise to UV-Vis absorption. The calculations provide the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities.

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time.

Conformational Dynamics and Flexibility of the Compound

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. This provides a detailed picture of the molecule's conformational dynamics and flexibility in different environments (e.g., in a vacuum or in a solvent).

For this compound, an MD simulation would reveal how the acetate side chain moves and rotates relative to the phenyl ring. It would also show the dynamics of the hydroxyl group's hydrogen atom. This information is crucial for understanding how the molecule might adapt its shape to interact with other molecules, such as biological receptors.

Ligand-Protein Interaction Dynamics

If this compound is being investigated as a potential ligand for a protein target, MD simulations are essential for studying the stability and dynamics of the ligand-protein complex. After docking the compound into the protein's binding site, an MD simulation can be run to observe the behavior of the complex over time.

These simulations can reveal:

The stability of the initial binding pose.

The key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

The flexibility of both the ligand and the protein's binding site upon complex formation.

The free energy of binding, which can be calculated using advanced techniques like MM/PBSA or free energy perturbation.

Such studies are critical in drug discovery for predicting the binding affinity and mechanism of action of a potential drug candidate. nih.gov

Docking Studies and Binding Mode Predictions

Docking studies are computational methods used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. This information can provide valuable insights into the molecular basis of the ligand's biological activity.

Prediction of Ligand-Target Interactions

Computational docking simulations for similar bromophenol compounds have been instrumental in understanding their inhibitory activity against enzymes like protein tyrosine phosphatase 1B (PTP1B), a target for diabetes mellitus treatment. researchgate.netnih.gov For a molecule like this compound, key interactions predicted by docking studies would likely involve:

Hydrogen Bonding: The hydroxyl (-OH) group on the phenyl ring is a prime candidate for forming hydrogen bonds with amino acid residues in a protein's active site. These interactions are crucial for the affinity and specificity of the ligand-target complex.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site, such as a carbonyl oxygen or a lone pair on a nitrogen or sulfur atom in an amino acid residue.

Pi-Stacking: The aromatic ring can also participate in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The following table illustrates the potential interactions that could be predicted for this compound based on its structural motifs and findings from related molecules.

Structural Moiety Potential Interaction Type Potential Interacting Amino Acid Residues
Hydroxyl GroupHydrogen Bond Donor/AcceptorSerine, Threonine, Aspartate, Glutamate, Histidine
Bromo GroupHalogen BondingGlycine, Leucine, Alanine (backbone carbonyls)
Phenyl RingHydrophobic Interactions, π-π StackingLeucine, Valine, Isoleucine, Phenylalanine, Tyrosine
Ester GroupHydrogen Bond AcceptorArginine, Lysine, Serine, Threonine

These predicted interactions are fundamental in guiding the design of more potent and selective inhibitors by suggesting modifications to the ligand structure that could enhance binding affinity.

Virtual Screening of Chemical Libraries

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. biointerfaceresearch.commdpi.com While no specific virtual screening campaigns have been published for this compound, the methodology is highly relevant for discovering novel biological activities for this compound or its analogs.

In a typical virtual screening workflow utilizing a compound like this compound as a starting point, a chemical library would be screened against a specific biological target. Phenolic compounds, in general, are a well-represented class in many natural product and synthetic libraries due to their diverse biological activities. selleckchem.comresearchgate.net

The process would involve:

Target Selection and Preparation: A three-dimensional structure of the target protein is obtained, often from crystallographic data. The binding site is defined and prepared for docking.

Library Preparation: A library of compounds is prepared by generating 3D conformations for each molecule. This could be a large, diverse library or a focused library of compounds with similar scaffolds to this compound.

Docking and Scoring: Each compound in the library is docked into the target's active site, and a scoring function is used to estimate the binding affinity.

Hit Selection: Compounds are ranked based on their docking scores, and the top-ranking molecules are selected as "hits" for further experimental validation.

Virtual screening of libraries containing phenolic compounds has been successfully applied to identify potential inhibitors for a variety of targets. biointerfaceresearch.commdpi.com For instance, screening of natural phenolic compounds has identified potential drug candidates for various diseases. biointerfaceresearch.com

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of new compounds, optimizing lead structures, and understanding the molecular properties that are important for a specific biological effect.

Development of Predictive Models for Biological Activity

While specific QSAR models for this compound have not been reported, the development of such models would follow a well-established procedure, drawing on data from a series of structurally related analogs. The general steps are outlined below:

Data Set Collection: A dataset of compounds with a common structural scaffold, similar to this compound, and their corresponding measured biological activities (e.g., IC50 values) against a specific target would be compiled.

Descriptor Calculation: For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological features (e.g., molecular connectivity indices).

Model Building: A mathematical model is then constructed to correlate the calculated descriptors with the biological activity. Various statistical methods can be used for this purpose, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms.

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical validation techniques. This often involves an internal validation (e.g., cross-validation) and an external validation using a set of compounds not used in the model development.

QSAR models have been successfully developed for various classes of phenolic and arylacetate compounds. For example, QSAR studies on phenolic antioxidants have established relationships between their antioxidant capacities and descriptors like the heat of formation, orbital energies, and the number of hydroxyl groups. nih.gov Similarly, 3D-QSAR models have been developed for 2-(aryloxyacetyl)cyclohexane-1,3-diones to understand their activity as enzyme inhibitors. frontiersin.org

The following table summarizes the key components in the development of a hypothetical QSAR model for a series of analogs of this compound.

QSAR Development Step Description Example
Dataset A collection of compounds with known biological activity.A series of substituted phenylacetate (B1230308) derivatives and their measured inhibitory concentrations against a target enzyme.
Descriptors Numerical representations of molecular properties.LogP (lipophilicity), HOMO/LUMO energies (electronic properties), molecular surface area (steric properties).
Statistical Method Algorithm used to create the correlation model.Multiple Linear Regression, Support Vector Machines, Random Forest.
Validation Assessment of the model's predictive ability.Leave-one-out cross-validation (q²), external test set prediction (r²_pred).

Identification of Key Structural Descriptors for Activity

A crucial outcome of QSAR modeling is the identification of the most important molecular descriptors that influence the biological activity of the compounds under study. jocpr.com These key descriptors provide insights into the structure-activity relationship and can guide the design of new, more potent molecules.

For a compound like this compound, a QSAR study would likely identify descriptors related to:

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be important for understanding a compound's reactivity and its ability to participate in charge-transfer interactions. For phenolic compounds, these descriptors are often correlated with antioxidant activity. nih.gov

Steric and Shape Descriptors: These descriptors, such as molecular volume and surface area, describe the size and shape of the molecule. They are critical for ensuring a good fit within the target's binding site. The position of the bromo and hydroxyl groups would be significant steric factors.

Hydrogen Bonding Capacity: Descriptors that quantify the number of hydrogen bond donors and acceptors are often critical for activity, reflecting the importance of these interactions in ligand-target binding.

By analyzing the coefficients of the descriptors in a QSAR equation, researchers can determine whether an increase or decrease in the value of a particular descriptor is beneficial for biological activity. This information is invaluable for the rational design of new compounds with improved therapeutic potential.

Applications in Chemical and Materials Science Research

Utilization as a Synthetic Intermediate

As a substituted phenylacetate (B1230308), methyl 2-(2-bromo-5-hydroxyphenyl)acetate theoretically holds promise as a building block in organic synthesis. The presence of multiple reactive sites—the bromine atom, the phenolic hydroxyl group, and the ester—could allow for its use in the construction of more complex molecular architectures.

Role in Agrochemical Research and Development

The evaluation of novel chemical entities for their potential as agrochemicals is a vast field of research. However, specific studies on this compound in this context are not found in the public domain.

Exploration in Material Science Applications

The incorporation of functionalized small molecules into polymers or other materials can impart desirable properties. The phenolic hydroxyl group and the aromatic ring of this compound could theoretically be utilized in the synthesis of specialty polymers or functional materials. However, there is no published research to indicate that this compound has been explored for such applications.

Despite extensive research, specific applications of the chemical compound This compound in the design of novel functional materials and in polymer chemistry are not well-documented in publicly available scientific literature. While the individual chemical moieties within the compound—a brominated phenyl ring, a hydroxyl group, and an acetate (B1210297) group—are common in materials science and polymer chemistry, information directly linking this specific molecule to the outlined applications is scarce.

General principles of materials science suggest that "this compound" could potentially serve as a monomer or a precursor in the synthesis of specialized polymers. The presence of the bromine atom offers a site for various coupling reactions, a common strategy in polymer synthesis. The hydroxyl and acetate groups could also be modified to impart specific functionalities. However, without direct research findings, any discussion of its role in these areas would be purely speculative.

The field of polymer chemistry often utilizes compounds with similar structures for creating materials with tailored properties. For instance, substituted phenolic compounds are precursors to various resins, and brominated molecules can be incorporated to enhance flame retardancy. Nevertheless, the absence of specific studies on "this compound" prevents a detailed analysis of its contributions to the design of functional materials or its applications in polymer chemistry.

Further research and publication in peer-reviewed journals would be necessary to elucidate the specific roles and potential benefits of "this compound" in these advanced scientific fields. Without such dedicated studies, a comprehensive and scientifically accurate article on its applications in novel functional materials and polymer chemistry cannot be provided at this time.

Future Directions and Emerging Research Avenues

Development of Advanced Analytical Techniques for Characterization

While traditional analytical methods like UV-Vis spectrophotometry and titration have established roles in pharmaceutical analysis, the structural complexity of methyl 2-(2-bromo-5-hydroxyphenyl)acetate and its potential derivatives necessitates the adoption of more advanced techniques. longdom.org Future research will increasingly rely on a suite of sophisticated tools to provide deeper insights into the compound's physicochemical properties. longdom.org

Advanced chromatographic and spectroscopic methods are at the forefront of this evolution. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) offer high sensitivity for separating, identifying, and quantifying the compound and its metabolites in complex mixtures. longdom.org For unambiguous structural elucidation, X-ray absorption spectroscopy, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide detailed information on the local atomic and electronic structure. mdpi.com These methods are particularly useful for understanding the coordination environment of the bromine atom and its influence on molecular properties. mdpi.com

The following table compares traditional and advanced analytical techniques applicable to the characterization of this compound.

Technique CategoryTraditional MethodAdvanced MethodInformation Provided by Advanced Method
Chromatography High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Provides molecular weight and fragmentation data for definitive identification of the compound and related impurities. longdom.org
Spectroscopy UV-Vis SpectroscopyX-ray Absorption Spectroscopy (XAS)Reveals detailed electronic structure and local coordination environment of specific atoms (e.g., bromine). mdpi.com
Microscopy Light MicroscopyAtomic Force Microscopy (AFM) / Scanning Electron Microscopy (SEM)Offers high-resolution imaging of surface morphology and particle characteristics of solid-state forms. google.com
Structural Analysis Infrared (IR) SpectroscopyNuclear Magnetic Resonance (NMR) SpectroscopyProvides comprehensive data on the 3D structure and connectivity of atoms within the molecule. mdpi.com

This table is interactive and can be sorted by column.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial Intelligence (AI) and Machine Learning (ML) are set to revolutionize the discovery and development of new molecules derived from this compound. researchgate.net These computational tools can dramatically accelerate the design-make-test-analyze (DMTA) cycle in medicinal chemistry. nih.gov

Green Chemistry Innovations in Synthesis and Derivatization

Future synthetic strategies for this compound and its analogs will increasingly focus on the principles of green chemistry to minimize environmental impact and improve safety. wjpmr.com The bromination of phenolic compounds, a key step in the synthesis, is a prime area for innovation. Traditional bromination methods often use hazardous reagents like elemental bromine. cambridgescholars.com

Emerging green protocols offer sustainable alternatives. One promising approach involves the ipso-hydroxylation of arylboronic acids combined with a one-pot bromination using hydrogen peroxide and hydrogen bromide (H₂O₂/HBr) in ethanol, which is a rapid and highly efficient method. rsc.org Another strategy employs trimethylsilyl (B98337) bromide (TMSBr) in conjunction with sulfoxides that have bulky substituents; this method offers high regioselectivity for the desired isomer and allows for the recycling of the thioether byproduct. chemistryviews.org The use of bromide-bromate (XBr/XBrO₃) couples in aqueous media also represents an environmentally friendly option for aromatic brominations. cambridgescholars.com These modern methods reduce the reliance on toxic substances and complex purification procedures, aligning with the growing demand for sustainable chemical manufacturing. wjpmr.comresearchgate.net

Green Chemistry ApproachKey ReagentsAdvantages
One-Pot Hydroxylation/Bromination Arylboronic Acid, H₂O₂, HBr, EthanolRapid (one-minute reaction), high yield, avoids toxic reagents, scalable. rsc.org
Regioselective Bromination Phenol (B47542), TMSBr, bulky SulfoxidesHigh regioselectivity, recyclable byproducts, avoids column chromatography. chemistryviews.org
Aqueous Bromination Bromide/Bromate (e.g., KBr/KBrO₃), WaterUses water as a solvent, reduces organic waste, versatile for various substrates. cambridgescholars.comresearchgate.net
Oxidative Bromination HBr, Dimethyl Sulfoxide (DMSO)Alternative to elemental bromine, though byproducts can be toxic. chemistryviews.org

This table is interactive and can be sorted by column.

Exploration of New Biological Targets and Mechanisms beyond Current Scope

While the direct biological activities of this compound are not extensively documented, its structural motifs suggest avenues for future biological exploration. The phenylacetate (B1230308) core, for instance, is a substrate for the enzyme paraoxonase 1 (PON1), an enzyme associated with HDL that possesses antioxidant and anti-inflammatory properties. mdpi.com This connection suggests that derivatives of the compound could be designed and investigated as potential modulators of PON1 or other related enzymes involved in oxidative stress pathways.

A powerful future strategy will be the use of phenotypic drug discovery (PDD). nih.gov Unlike target-based approaches, PDD begins by screening compounds for a desired change in cellular or organismal phenotype without a preconceived notion of the molecular target. pfizer.com By applying this compound or a library of its derivatives to disease-relevant cellular models (e.g., cells from patients with a specific genetic disorder), researchers may uncover unexpected therapeutic effects. pfizer.com This target-agnostic approach is particularly valuable for identifying first-in-class medicines that work through novel mechanisms of action. nih.gov Subsequent target deconvolution studies can then identify the specific proteins or pathways responsible for the observed phenotypic change, opening up entirely new areas of biology for therapeutic intervention. nih.gov Enzymes, in particular, remain crucial targets for drug development, and computational methods can help predict binding affinities to further refine potential drug-target interactions discovered through phenotypic screens. mdpi.com

Q & A

Basic Question: What are the optimal synthetic routes and purification methods for methyl 2-(2-bromo-5-hydroxyphenyl)acetate?

Methodological Answer:
The synthesis typically involves esterification of 2-(2-bromo-5-hydroxyphenyl)acetic acid using methanol under acid catalysis (e.g., H₂SO₄). Key steps include:

  • Reflux conditions : Maintain temperatures between 60–80°C for 6–12 hours to ensure complete esterification .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) to isolate the product. Monitor purity via TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) .
  • Yield optimization : Employ Design of Experiments (DoE) to balance reaction time, temperature, and catalyst concentration, reducing trial-and-error approaches .

Basic Question: How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify key signals:
    • Aromatic protons at δ 6.8–7.5 ppm (split due to bromo and hydroxyl substituents).
    • Methyl ester group at δ 3.6–3.8 ppm (singlet) and carbonyl at ~170 ppm in ¹³C NMR .
  • FTIR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and hydroxyl (broad peak ~3200–3500 cm⁻¹) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 259 (C₉H₉BrO₃⁺) .

Advanced Question: What computational methods elucidate reaction mechanisms involving this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Model reaction pathways (e.g., bromination or ester hydrolysis) to predict transition states and intermediates. Use software like Gaussian or ORCA .
  • ICReDD’s Reaction Path Search : Combine quantum calculations with experimental data to identify optimal conditions for novel reactions (e.g., regioselective functionalization) .
  • Validation : Cross-check computational results with kinetic isotope effects (KIEs) or isotopic labeling experiments .

Advanced Question: How should researchers address contradictory data in synthetic yields or by-product formation?

Methodological Answer:

  • Statistical DoE : Use factorial designs to isolate variables (e.g., solvent polarity, catalyst loading) affecting yield discrepancies .
  • Orthogonal Validation : Replicate reactions under controlled conditions (e.g., inert atmosphere) to rule out moisture/oxygen interference .
  • By-product Analysis : Employ LC-MS or GC-MS to identify impurities (e.g., di-brominated derivatives or ester hydrolysis products) .

Advanced Question: What methodologies assess the biological activity of this compound?

Methodological Answer:

  • In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., COX-2), or antimicrobial activity (MIC assays) using standardized protocols .
  • Dose-response studies : Use log-dose curves to determine IC₅₀ values. Normalize data against positive controls (e.g., aspirin for anti-inflammatory activity) .
  • Mechanistic studies : Apply fluorescence microscopy or Western blotting to track downstream signaling pathways (e.g., NF-κB activation) .

Basic Question: What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 1–3 months) with HPLC monitoring to establish shelf life .

Advanced Question: How can crystallography resolve conformational ambiguities in this molecule?

Methodological Answer:

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., in ethanol). Analyze torsion angles to confirm spatial arrangement of bromo and hydroxyl groups .
  • Molecular modeling : Compare experimental crystal structures with DFT-optimized geometries to validate intramolecular hydrogen bonding or steric effects .

Advanced Question: What strategies identify and mitigate by-products during scale-up synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progression and detect intermediates .
  • Co-solvent screening : Test additives (e.g., DMF or THF) to suppress side reactions (e.g., dimerization) .
  • Green chemistry principles : Replace toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) for safer scale-up .

Advanced Question: How can solubility challenges in biological assays be addressed?

Methodological Answer:

  • Co-solvent systems : Use DMSO-water gradients (≤1% DMSO) to maintain solubility without cell membrane disruption .
  • Nanoparticle encapsulation : Formulate with PEGylated liposomes to enhance bioavailability .
  • DoE optimization : Vary pH, surfactants (e.g., Tween-80), and temperature to maximize solubility .

Advanced Question: What frameworks guide interpretation of complex structure-activity relationship (SAR) data?

Methodological Answer:

  • Multivariate analysis : Apply PCA or PLS regression to correlate substituent effects (e.g., bromo vs. hydroxyl position) with bioactivity .
  • Theoretical frameworks : Use Hansch analysis to quantify hydrophobicity/electronic contributions to activity .
  • Validation : Cross-validate SAR models with independent datasets or in vivo studies .

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